Copper acrylate

Vue d'ensemble

Description

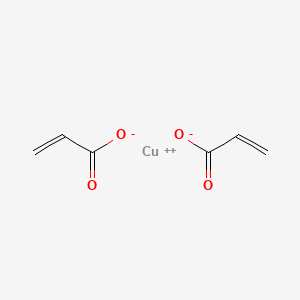

Copper acrylate is an organometallic compound that combines copper ions with acrylate ligands

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper acrylate can be synthesized through various methods. One common approach involves the reaction of copper salts (such as copper chloride or copper sulfate) with acrylate monomers in the presence of a base. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-step synthetic process. This involves the simultaneous graft esterification and free radical polymerization of copper-containing compounds, acrylic monomers, and rosin in the presence of an initiator and a solvent. This method is efficient and yields a stable product with good structural properties .

Analyse Des Réactions Chimiques

Polymerization Reactions

Copper-mediated radical polymerization enables precise control over molecular weight and dispersity (Đ).

Table 1: Polymerization Performance of Selected Acrylates

-

Kinetics: Reactions follow first-order kinetics, with linear evolution of molecular weight and low dispersity (Đ = 1.1–1.2) .

-

Flow Reactors: Continuous-flow systems enhance reaction rates, achieving 67% conversion in 16 minutes for methyl acrylate via SET-LRP .

Thermal Decomposition and Nanomaterial Formation

Copper acrylate complexes decompose under controlled thermolysis to yield Cu@C core-shell nanomaterials:

-

Thermolysis Parameters: Activation energy (Eₐ) of 120–150 kJ/mol, with decomposition occurring at 200–400°C .

-

Applications: The resulting nanomaterials reduce friction coefficients by 30–40% as lubricant additives .

Copolymerization with Styrene

Copper-mediated copolymerization with styrene produces materials with tunable properties:

Table 2: Copolymerization of Styrene and 2-Ethylhexyl Acrylate

| Feed Ratio (Styrene:EHA) | Copolymer Ratio (Styrene:EHA) | Conversion (%) | Mₙ (g/mol) | Đ |

|---|---|---|---|---|

| 25:75 | 27:73 | 98.1 | 16,900 | 1.27 |

| 50:50 | 56.6:43.4 | 97.8 | 18,500 | 1.17 |

Applications De Recherche Scientifique

Copper acrylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which copper acrylate exerts its effects involves the release of copper ions, which interact with various molecular targets. In antimicrobial applications, copper ions disrupt microbial cell membranes, leading to cell death. The oxidative stress induced by copper ions also plays a role in their antimicrobial activity . In catalysis, this compound facilitates the formation of reactive intermediates, enhancing the efficiency of chemical reactions .

Comparaison Avec Des Composés Similaires

Copper methacrylate: Similar to copper acrylate but with methacrylate ligands.

Copper acetate: Another copper carboxylate compound with different ligands.

Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct properties such as enhanced stability and reactivity in certain applications. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Activité Biologique

Copper acrylate is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article synthesizes information from diverse research studies to provide a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound.

1. Antimicrobial Properties

Copper ions (Cu²⁺) are well-known for their antimicrobial properties, and this compound leverages this characteristic. Research indicates that copper ions can effectively inhibit the growth of various microorganisms, including bacteria and fungi.

The antimicrobial action of copper is primarily attributed to:

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze reactions that produce ROS, leading to oxidative damage to microbial cells. This includes lipid peroxidation, protein oxidation, and DNA damage .

- Membrane Disruption : Copper ions can permeate microbial membranes, causing structural damage and leading to cell death .

Case Studies

- Polyacrylate Microgels with Copper(II) Complex : A study demonstrated that microgels embedded with copper(II) complexes exhibited significant antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of copper concentration in achieving effective microbial inhibition .

- Hydrogels with Copper Ions : Another investigation focused on hydrogels synthesized with copper ions showed nearly 100% inhibition of microbial growth for both Gram-positive and Gram-negative bacteria as well as fungi over a 72-hour period .

2. Synthesis and Characterization

This compound can be synthesized through various polymerization techniques, including photo-induced copper-mediated radical polymerization. This method allows for precise control over the molecular weight and structure of the resulting polymers.

| Polymerization Method | Monomer Conversion | Molecular Weight Range (g/mol) | Dispersity |

|---|---|---|---|

| Photo-induced copper-mediated polymerization | ~90% | 200 - 5000 | 1.1 |

This table summarizes key characteristics of the polymerization process, emphasizing its efficiency and control over product properties .

3. Applications in Coatings

This compound is also being explored in the field of coatings due to its biocidal properties. Coatings incorporating this compound can provide surfaces that resist microbial colonization, making them suitable for use in healthcare environments and other settings where hygiene is critical.

Performance Studies

Research has shown that coatings based on this compound can significantly reduce microbial load on surfaces compared to traditional materials . In a practical application within a hospital setting, surfaces made from brass (which contains a high percentage of copper) demonstrated reduced infection rates compared to standard materials .

4. Future Directions and Research Needs

While current studies highlight the promising antimicrobial activity of this compound, further research is necessary to fully understand:

- The long-term stability and efficacy of copper-containing polymers under various environmental conditions.

- The potential cytotoxic effects on human cells, which are crucial for evaluating safety in biomedical applications.

- The optimization of synthesis methods to enhance biocompatibility while retaining antimicrobial properties.

Propriétés

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.